Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Scientific Research Applications
Antituberculosis Activity
A study designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to explore their potential as Mycobacterium tuberculosis (MTB) DNA gyrase inhibitors. Among these compounds, one analog demonstrated promising antituberculosis activity along with significant inhibition of MTB DNA gyrase and was not cytotoxic at the tested concentration. This highlights its potential as a therapeutic agent for tuberculosis treatment (V. U. Jeankumar et al., 2013).
Antibacterial and Antifungal Properties
Another study focused on the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate derivatives, which were evaluated for their biological activities. The synthesized compounds exhibited good antibacterial activity, with specific compounds showing notable antifungal activity. This suggests the potential of these compounds in developing new antimicrobial agents (S. Shafi et al., 2021).
Anticancer Potential
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed their potential as anticancer agents. A sequential synthesis approach was employed, resulting in compounds that demonstrated strong anticancer activity in vitro. This work suggests these compounds could serve as bases for further anticancer drug development (A. Rehman et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
ethyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.ClH/c1-3-17-13(16)12-9(2)15-11(18-12)8-10-4-6-14-7-5-10;/h10,14H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYBACLCVZVZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CC2CCNCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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